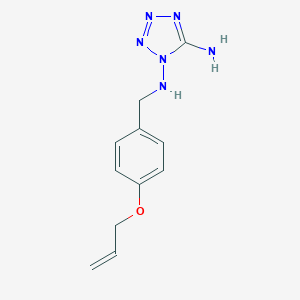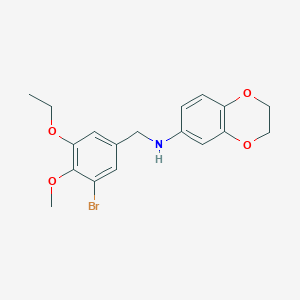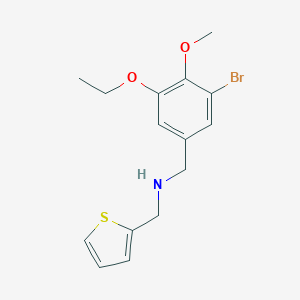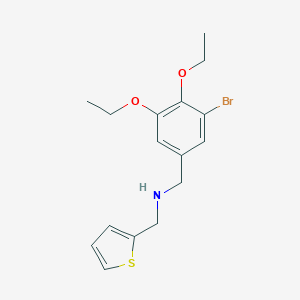
N*1*-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N*1*-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine, commonly known as ABT, is a tetrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ABT is a small organic molecule that possesses a unique chemical structure, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of ABT is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. ABT has been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of nucleotides required for DNA replication and cell division. By inhibiting DHFR, ABT can disrupt the cell cycle and induce apoptosis in cancer cells. Additionally, ABT has been shown to inhibit the activity of lanosterol demethylase, an enzyme that is essential for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting lanosterol demethylase, ABT can disrupt the integrity of fungal cell membranes and cause cell death.
Biochemical and Physiological Effects:
ABT has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and disruption of cell membrane integrity. Additionally, ABT has been found to possess antioxidant activity, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ABT is its potent antiproliferative activity against cancer cells, making it a promising candidate for cancer therapy. Additionally, ABT has been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the treatment of fungal and bacterial infections. However, one of the major limitations of ABT is its low solubility in water, which can limit its bioavailability and therapeutic efficacy.
Orientations Futures
There are several potential future directions for research on ABT. One area of interest is the development of more efficient synthetic methods for ABT, which could improve its availability and reduce its cost. Additionally, further studies are needed to fully understand the mechanism of action of ABT and its potential therapeutic applications. Finally, there is a need for more studies to evaluate the safety and toxicity of ABT, particularly in vivo, to determine its potential as a clinical candidate.
Méthodes De Synthèse
The synthesis of ABT can be achieved through a multi-step process that involves the reaction of 4-allyloxybenzaldehyde with hydrazine hydrate, followed by the cyclization of the resulting hydrazone with sodium azide. The final product is obtained by the reduction of the resulting tetrazole with sodium borohydride.
Applications De Recherche Scientifique
ABT has been extensively studied for its potential therapeutic applications, including its role as an anticancer agent, antifungal agent, and antimicrobial agent. Studies have shown that ABT exhibits potent antiproliferative activity against various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, ABT has been shown to possess antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans. Moreover, ABT has been found to exhibit potent antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
Formule moléculaire |
C11H14N6O |
|---|---|
Poids moléculaire |
246.27 g/mol |
Nom IUPAC |
1-N-[(4-prop-2-enoxyphenyl)methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C11H14N6O/c1-2-7-18-10-5-3-9(4-6-10)8-13-17-11(12)14-15-16-17/h2-6,13H,1,7-8H2,(H2,12,14,16) |
Clé InChI |
GJTJNOMWALXPAN-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)CNN2C(=NN=N2)N |
SMILES canonique |
C=CCOC1=CC=C(C=C1)CNN2C(=NN=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B283351.png)

![N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine](/img/structure/B283356.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B283357.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B283359.png)
![3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283360.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid](/img/structure/B283364.png)






![(3-Chloro-4-ethoxy-5-methoxybenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B283373.png)